molecular formula C11H9BrN2O2 B3175653 Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate CAS No. 958334-48-0

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate

Cat. No.: B3175653
CAS No.: 958334-48-0
M. Wt: 281.10
InChI Key: ZGUFMUUQGOCYKG-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H9BrN2O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl ester group at the 3rd position of the naphthyridine ring system.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for the study of Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis, reactivity, and applications. Given their significant importance in medicinal chemistry, there is potential for the development of new methodologies for their synthesis and the discovery of new biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-1,5-naphthyridine-3-carboxylate typically involves the cyclization of substituted 3-aminopyridine compounds. Common synthetic methods include the Skraup and Friedländer reactions . For instance, the Skraup reaction can be used to synthesize 1,5-naphthyridine derivatives from substituted 3-aminopyridine compounds and glycerol using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-1,5-naphthyridine-3-carboxylate is not well-documented. like other naphthyridine derivatives, it is likely to interact with various molecular targets and pathways. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 7-bromo-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-9-10(13-5-7)4-8(12)6-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUFMUUQGOCYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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